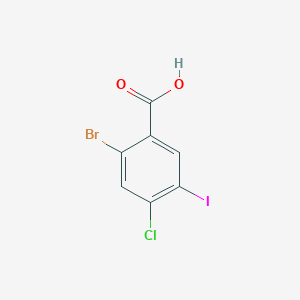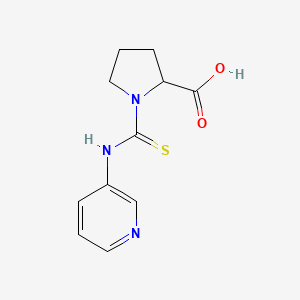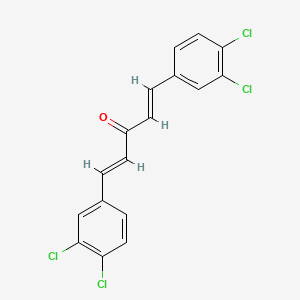![molecular formula C8H11NO2 B12319515 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)](/img/no-structure.png)
3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[310]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI) is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart significant biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives typically involves metal-catalyzed cyclization reactions. One common method is the cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclopropanation reactions. For example, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been reported to produce 3-Azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . This method is practical for large-scale synthesis and provides a wide spectrum of derivatives.
化学反応の分析
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学的研究の応用
3-Azabicyclo[3.1.0]hexane-2,4-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its target .
類似化合物との比較
3-Azabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds, such as:
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related structure.
Duocarmycin: A group of compounds with high cytotoxicity and potential as antitumor agents.
These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of 3-Azabicyclo[3.1.0]hexane-2,4-dione.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C8H11NO2/c1-4(2)8-3-5(8)6(10)9-7(8)11/h4-5H,3H2,1-2H3,(H,9,10,11) |
InChIキー |
NYBCAASYDQOKAL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C12CC1C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)



